molecular formula C16H26OSi B8148955 tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane

tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane

Cat. No.: B8148955
M. Wt: 262.46 g/mol
InChI Key: REDFFSKGCONDMK-UHFFFAOYSA-N
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Description

tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is an organosilicon compound that features a tert-butyl group, two methyl groups, and a 2-methyl-5-vinylbenzyl group attached to a silicon atom through an oxygen linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane typically involves the reaction of tert-butyldimethylsilyl chloride with 2-methyl-5-vinylbenzyl alcohol in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol is replaced by the tert-butyldimethylsilyl group, forming the desired silane compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane undergoes various types of chemical reactions, including:

    Nucleophilic Substitution (SN2) Reactions: The silicon center can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl or methyl groups.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form silanols or siloxanes and reduction to form silanes.

    Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of acids or bases, leading to the formation of silanols and alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include fluoride ions, alkoxides, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under mild conditions.

    Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.

Major Products Formed

    Nucleophilic Substitution: Products include substituted silanes with various functional groups.

    Oxidation: Products include silanols and siloxanes.

    Hydrolysis: Products include silanols and the corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is used as a protecting group for alcohols and amines. Its bulky tert-butyl group provides steric hindrance, protecting sensitive functional groups during multi-step synthetic processes .

Biology and Medicine

The compound is explored for its potential use in drug delivery systems. Its ability to form stable siloxane linkages makes it a candidate for developing biocompatible materials for controlled drug release.

Industry

In the industrial sector, this compound is used in the production of silicone-based materials. Its unique properties contribute to the development of high-performance coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane involves its ability to form stable silicon-oxygen bonds. The silicon center can undergo nucleophilic attack, leading to the formation of various silane derivatives. The tert-butyl and methyl groups provide steric protection, influencing the reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyldimethyl((2-methyl-5-vinylbenzyl)oxy)silane is unique due to the presence of the 2-methyl-5-vinylbenzyl group, which imparts distinct reactivity and steric properties. This makes it particularly useful in applications requiring selective protection and functionalization of specific sites within a molecule.

Properties

IUPAC Name

tert-butyl-[(5-ethenyl-2-methylphenyl)methoxy]-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26OSi/c1-8-14-10-9-13(2)15(11-14)12-17-18(6,7)16(3,4)5/h8-11H,1,12H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDFFSKGCONDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C)CO[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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